N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide
Brand Name: Vulcanchem
CAS No.: 1421490-23-4
VCID: VC4216098
InChI: InChI=1S/C15H28N2O2/c1-19-12-11-17-9-7-14(8-10-17)16-15(18)13-5-3-2-4-6-13/h13-14H,2-12H2,1H3,(H,16,18)
SMILES: COCCN1CCC(CC1)NC(=O)C2CCCCC2
Molecular Formula: C15H28N2O2
Molecular Weight: 268.401

N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide

CAS No.: 1421490-23-4

Cat. No.: VC4216098

Molecular Formula: C15H28N2O2

Molecular Weight: 268.401

* For research use only. Not for human or veterinary use.

N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide - 1421490-23-4

Specification

CAS No. 1421490-23-4
Molecular Formula C15H28N2O2
Molecular Weight 268.401
IUPAC Name N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide
Standard InChI InChI=1S/C15H28N2O2/c1-19-12-11-17-9-7-14(8-10-17)16-15(18)13-5-3-2-4-6-13/h13-14H,2-12H2,1H3,(H,16,18)
Standard InChI Key KAHZARLIQXHTCK-UHFFFAOYSA-N
SMILES COCCN1CCC(CC1)NC(=O)C2CCCCC2

Introduction

Overview of the Compound

N-[1-(2-Methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide is a synthetic compound belonging to the class of piperidine derivatives, which are often studied for their pharmacological properties. The compound features a piperidine ring substituted with a cyclohexanecarboxamide group and a 2-methoxyethyl side chain.

Structural Features

The compound's structure includes:

  • A piperidine ring that provides rigidity and potential bioactivity.

  • A cyclohexanecarboxamide moiety, which may contribute to hydrophobic interactions in biological systems.

  • A methoxyethyl side chain that increases solubility and modifies pharmacokinetics.

Synthesis

The synthesis of N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide typically involves:

  • Functionalization of the piperidine ring.

  • Coupling with cyclohexanecarboxylic acid or its derivatives.

  • Incorporation of the 2-methoxyethyl group via alkylation reactions.

Applications and Research

This compound is primarily studied for its potential in medicinal chemistry, particularly in the development of therapeutic agents targeting:

  • Central nervous system (CNS) disorders.

  • Pain management pathways.

  • Potential receptor modulation due to its structural similarity to known ligands.

Pharmacological Insights

While specific data on this compound's pharmacodynamics and pharmacokinetics may be limited, similar piperidine derivatives often exhibit:

  • High receptor affinity for neurotransmitter systems (e.g., dopamine, serotonin).

  • Favorable blood-brain barrier penetration due to their lipophilicity.

  • Low toxicity profiles depending on functional substitutions.

Computational Data

Using computational tools like PubChem or SwissADME, the following predictions can be made:

  • Lipophilicity (LogP): Moderate, ensuring good membrane permeability.

  • Drug-likeness: Likely to meet Lipinski's Rule of Five criteria for oral bioavailability.

  • Metabolic Stability: The methoxy group may undergo O-demethylation, a common metabolic pathway.

Experimental Studies

  • Analgesic drug development.

  • CNS-targeting therapies for conditions such as Alzheimer's disease or schizophrenia.

Limitations and Future Directions

Further research is required to:

  • Elucidate its exact mechanism of action in biological systems.

  • Conduct in vitro and in vivo studies to determine efficacy and safety profiles.

  • Explore its potential as a lead compound for drug discovery.

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